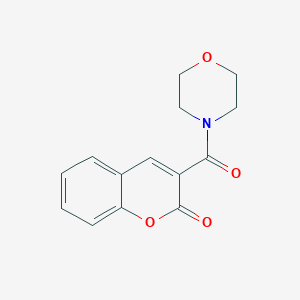

3-(Morpholinocarbonyl)coumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(morpholine-4-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSKQRHMOPTNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171148 | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18144-52-0 | |

| Record name | 3-(4-Morpholinylcarbonyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18144-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Morpholinocarbonyl Coumarin

Strategic Approaches to the Synthesis of 3-Substituted Coumarins

The synthesis of coumarins substituted at the C3 position is a cornerstone of medicinal chemistry, with various strategies developed to achieve this structural motif. These methods range from well-established conventional routes to modern, environmentally conscious approaches.

Conventional Synthetic Routes and Optimization Studies

Classical methods for synthesizing coumarin (B35378) derivatives, including those with substituents at the C3 position, have been well-documented. researchgate.net These reactions often serve as the foundation for more advanced synthetic strategies. Key conventional methods include:

Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-ketoester in the presence of a strong acid catalyst. sharif.edu

Perkin Reaction: This reaction synthesizes α,β-unsaturated aromatic acids, which can be precursors to coumarins. researchgate.netresearchgate.net

Knoevenagel Condensation: A widely used method for forming C-C bonds, the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is a key route to 3-substituted coumarins. researchgate.netsharif.eduresearchgate.netjetir.org

Wittig Reaction: This reaction provides another avenue for the formation of the coumarin ring system. researchgate.netresearchgate.net

Claisen Rearrangement: This rearrangement reaction can be utilized in multi-step syntheses of coumarin derivatives. researchgate.netresearchgate.net

Optimization of these conventional methods is an ongoing area of research. For instance, a study on the synthesis of 3-aryl coumarins via a Heck coupling reaction demonstrated that a system using coumarin, an aryl iodide, a palladium catalyst (Pd(PPh3)4), and silver acetate (B1210297) in DMF at 80°C was most effective, yielding the desired product. thieme-connect.com Another report detailed the synthesis of 3-carboxycoumarins and 3-cyanocoumarins using malonic acid or ethyl 2-cyanoacetate with substituted salicylaldehydes in the presence of potassium 1,2,3,6-tetrahydrophthalimide (B42971) as a catalyst in an aqueous medium at room temperature, achieving yields of 85-95%. bhu.ac.inresearchgate.net

Table 1: Comparison of Conventional and Optimized Conditions for 3-Substituted Coumarin Synthesis

| Reaction Type | Conventional Conditions | Optimized Conditions | Yield Improvement | Reference |

| Heck Coupling | Use of strong acids, high temperatures | Pd(PPh3)4 catalyst, MeCO2Ag, DMF, 80°C | Not specified | thieme-connect.com |

| Knoevenagel Condensation | Use of toxic reagents and solvents | Potassium 1,2,3,6-Tetrahydrophthalimide catalyst, aqueous media, room temperature | 85-95% | bhu.ac.inresearchgate.net |

Green Chemistry Approaches in Coumarin Synthesis and Their Advantages

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. benthamdirect.comeurekaselect.com Green chemistry approaches to coumarin synthesis aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and improve reaction efficiency. benthamdirect.com These methods often employ alternative energy sources, non-toxic catalysts, and benign solvents. benthamdirect.comresearchgate.netespublisher.com

Advantages of green chemistry approaches include:

Reduced use of toxic chemicals: Minimizing the use of hazardous reagents and solvents. eurekaselect.com

Improved reaction efficiency: Often leading to higher yields and shorter reaction times. benthamdirect.com

Energy conservation: Utilizing energy-efficient techniques like microwave and ultrasound irradiation. benthamdirect.com

Easier work-up procedures: Simplifying the isolation and purification of the final products. eurekaselect.com

Examples of green synthetic methods for coumarins include the use of biocatalysts like fruit juices, solvent-free reactions, and reactions in aqueous media. bhu.ac.inespublisher.com For instance, the Knoevenagel condensation has been successfully performed using environmentally benign catalysts and solvent-free conditions. researchgate.net

Microwave-Assisted Synthesis of Coumarin Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including coumarins. nih.govbenthamdirect.com This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, higher yields, and cleaner reactions. nih.govrsc.orgmdpi.comrjptonline.org

Several studies have highlighted the efficiency of microwave irradiation in coumarin synthesis. nih.govbenthamdirect.commdpi.com For example, the synthesis of coumarin derivatives via Pechmann condensation under solvent-free microwave conditions using FeF3 as a catalyst resulted in high yields and short reaction times. mdpi.com Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds has been effectively carried out under microwave irradiation, often in the absence of a solvent. sharif.edujetir.org A comparative study showed that microwave-assisted synthesis of certain coumarin derivatives reduced the reaction time from 4-6 hours (conventional method) to just 6-8 minutes, with an increase in product yield up to 94%. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin Derivatives

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Microwave) | Reference |

| Condensation of o-arylenediamines and pyrazole-4-carbaldehydes | 4–6 hours | 6–8 minutes | up to 94% | nih.gov |

| Synthesis of N-acylhydrazone and semicarbazone-7-OH-coumarin dyes | ~24 hours | ~1 hour | Higher yields | rsc.org |

Derivatization Strategies at the C3 Position of the Coumarin Core

The C3 position of the coumarin ring is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups and pharmacophores. thieme-connect.comchim.itcore.ac.uk This versatility is crucial for the development of new coumarin-based compounds with tailored properties.

Introduction and Functionalization of the Morpholinocarbonyl Moiety

The morpholinocarbonyl group can be introduced at the C3 position of the coumarin ring through various synthetic routes. One common method involves the reaction of a C3-carboxycoumarin derivative with morpholine (B109124). For example, 2-oxo-2H-chromene-3-carboxylic acid can be reacted with piperazine, which can then be further functionalized. nih.gov While the direct synthesis of 3-(Morpholinocarbonyl)coumarin is not extensively detailed in the provided search results, the synthesis of related C3-substituted amides provides a clear pathway. For instance, the synthesis of coumarin-3-carboxy amides involves the coupling of coumarin-3-carboxylic acids with various amines. nih.gov

Further functionalization of the coumarin scaffold containing a morpholinocarbonyl moiety can be achieved by modifying other positions on the coumarin ring. For example, substitutions at the C7 position are common for modulating the compound's properties. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating Diverse Pharmacophores

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve enhanced or synergistic biological activity. nih.govmdpi.comsemanticscholar.orgmdpi.com The coumarin scaffold, particularly when functionalized at the C3 position, serves as an excellent platform for designing such hybrids. nih.gov

Various pharmacophores have been successfully incorporated into the coumarin framework. These include:

Triazoles: Coumarin-triazole hybrids have been synthesized via click chemistry, demonstrating the versatility of this approach. mdpi.comsemanticscholar.org

Sulfonamides: Coumarin-sulfonamide hybrids have shown a range of pharmacological activities. ajchem-a.com

Chalcones: The combination of coumarin and chalcone (B49325) moieties has resulted in hybrids with interesting biological profiles. semanticscholar.org

Other heterocycles: A wide variety of other heterocyclic systems, such as benzimidazoles, pyrazoles, and isoxazoles, have been linked to the coumarin core. nih.govmdpi.commdpi.com

The design of these hybrids often involves linking the different pharmacophores through the C3 position of the coumarin ring. For example, a series of 3-substituted coumarin derivatives linked to benzyl (B1604629) sulfone/sulfoxide moieties at the C3 position were synthesized and evaluated for their anti-inflammatory effects. jst.go.jp The synthesis of these hybrids often employs multi-step reaction sequences, starting from a functionalized coumarin precursor. jst.go.jp

Table 3: Examples of Hybrid Molecules Based on the Coumarin Scaffold

| Hybrid Type | Pharmacophore 1 | Pharmacophore 2 | Linkage Position | Reference |

| Coumarin-Triazole | Coumarin | 1,2,3-Triazole | C7 | mdpi.com |

| Coumarin-Sulfonamide | Coumarin | Sulfonamide | C3 | nih.govajchem-a.com |

| Coumarin-Chalcone | Coumarin | Chalcone | - | semanticscholar.org |

| Coumarin-Benzimidazole | Coumarin | Benzimidazole | - | nih.gov |

Mechanistic Investigations of Reaction Pathways in this compound Formation

The formation of this compound, a prominent member of the coumarin-3-carboxamide class, is primarily achieved through the amidation of coumarin-3-carboxylic acid with morpholine. The investigation into the reaction pathways for this transformation focuses on the methods of activating the carboxylic acid group to facilitate the nucleophilic attack by the secondary amine, morpholine. The reaction is not typically spontaneous and requires specific reagents to proceed, the choice of which dictates the precise mechanistic steps.

The most common and well-established pathway involves the use of peptide coupling agents. This method transforms the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for amidation. While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the literature, the pathways can be inferred from the well-understood mechanisms of standard coupling agents and from studies on analogous coumarin-3-carboxamide syntheses. nih.govmdpi.com

Pathway 1: Amidation via Carbodiimide (B86325) Coupling Agents

A frequently employed strategy for the synthesis of amides from carboxylic acids and amines is the use of carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism proceeds through several key steps:

Activation of the Carboxylic Acid: The coumarin-3-carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but is an excellent acylating agent.

Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate. The intermediate then collapses, forming the desired amide bond and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used).

In some cases, additives like 4-dimethylaminopyridine (B28879) (DMAP) are used to catalyze the reaction and improve yields. mdpi.com DMAP can react with the O-acylisourea to form a still more reactive DMAP-acylated intermediate, which is then attacked by the amine.

Pathway 2: Amidation via Phosphonium and Uronium Salt Coupling Agents

Reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are also utilized for efficient amidation. nih.gov The mechanism involving HATU is as follows:

Formation of an Active Ester: Coumarin-3-carboxylic acid is deprotonated by a mild base (e.g., triethylamine, Et₃N). The resulting carboxylate anion attacks HATU to form an activated O-acyl(tetramethyl)isouronium salt, releasing the triazolopyridine leaving group.

Nucleophilic Acyl Substitution: The morpholine nitrogen then attacks the activated carbonyl carbon of this intermediate.

Product Formation: A stable tetrahedral intermediate is formed, which then collapses to yield this compound and regenerates the catalyst components. This method is known for its high efficiency, mild reaction conditions, and suppression of side reactions. nih.gov

The following table summarizes the reaction conditions reported for the synthesis of various coumarin-3-carboxamides, illustrating the practical application of these mechanistic pathways.

Table 1: Synthetic Conditions for Coumarin-3-Carboxamide Formation

| Starting Material | Amine/Amine Source | Coupling Agent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyranocoumarin-3-carboxylic acid | Aniline | DCC, DMAP | - | 11 | mdpi.com |

| Coumarin-3-carboxylic acid | Various Anilines | HATU, Et₃N | - | 43-51 | nih.gov |

| Coumarin-3-carboxylic acid | Tetraalkylthiuram disulfides | Copper(I) iodide (CuI) | Dioxane | Moderate to High | ias.ac.in |

| Salicylaldehyde, Diethylmalonate | Aliphatic Amines | Piperidine-Iodine | Ethanol | Good | researchgate.net |

Pathway 3: Copper-Catalyzed Amidation

An alternative mechanistic pathway has been investigated that avoids traditional coupling agents. This method uses copper salts to catalyze the reaction between coumarin-3-carboxylic acids and tetraalkylthiuram disulfides, which serve as the amine source. ias.ac.in While this does not use morpholine directly, the investigation provides valuable insight into C(sp²)-N bond formation at the coumarin-3 position.

The proposed mechanism involves:

Formation of a Copper-thiolate complex: The tetraalkylthiuram disulfide reacts with the copper(I) catalyst.

Nucleophilic Intermediate Generation: This interaction generates a key nucleophilic copper-amide intermediate.

Addition to Carboxylic Acid: The coumarin-3-carboxylic acid adds to this intermediate.

Reductive Elimination: The final step is a reductive elimination that forms the C-N bond of the coumarin-3-carboxamide product.

Radical trapping experiments using agents like 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO) have been performed in related C-3 functionalization reactions, indicating that some transformations at this position can proceed via radical intermediates. ias.ac.in However, for the copper-catalyzed amidation with thiuram disulfides, a polar, non-radical pathway is favored. ias.ac.in

Advanced Spectroscopic and Chromatographic Characterization of 3 Morpholinocarbonyl Coumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For 3-(morpholinocarbonyl)coumarin, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the coumarin (B35378) and morpholine (B109124) rings. The protons of the coumarin's aromatic ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The morpholine ring protons exhibit signals in the upfield region, usually as multiplets around δ 3.5-4.0 ppm, due to the shielding effect of the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by identifying each unique carbon atom. libretexts.org The carbonyl carbons of the lactone and amide groups are typically observed at the most downfield shifts, often above δ 160 ppm. scribd.com The aromatic and olefinic carbons of the coumarin core resonate in the δ 110-150 ppm range, while the aliphatic carbons of the morpholine ring appear in the more shielded region of the spectrum, typically between δ 40 and 70 ppm. oregonstate.edu Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be utilized for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. ceon.rs

Below is a table summarizing typical NMR data for this compound derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Coumarin H-4 | ~8.5 | - |

| Coumarin Aromatic H | 7.0 - 8.0 | 110 - 150 |

| Morpholine CH₂-N | 3.5 - 3.8 | ~45 |

| Morpholine CH₂-O | 3.8 - 4.0 | ~66 |

| Lactone C=O | - | ~160 |

| Amide C=O | - | ~165 |

| Coumarin C-3 | - | ~120 |

| Coumarin C-4 | - | ~145 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the coumarin lactone ring. Another strong band, typically between 1630-1670 cm⁻¹, can be attributed to the C=O stretching of the morpholine amide group. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like coumarins. nih.gov Coumarin derivatives typically exhibit strong absorption in the UV region. researchgate.net For this compound, one would expect to see absorption maxima (λmax) in the range of 300-350 nm, corresponding to the π → π* transitions of the conjugated system. The position and intensity of these bands can be influenced by the solvent and substituents on the coumarin ring.

| Spectroscopic Technique | Characteristic Absorption | Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Lactone C=O stretch | 1700 - 1750 |

| IR | Amide C=O stretch | 1630 - 1670 |

| IR | Aromatic C=C stretch | 1450 - 1600 |

| UV-Vis | π → π* transition | 300 - 350 nm |

Mass Spectrometry (MS) and Elucidation of Fragmentation Pathways

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. nih.gov For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of coumarin derivatives under electron ionization (EI) often involves the characteristic loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For this compound, common fragmentation pathways could include:

Cleavage of the amide bond, resulting in fragments corresponding to the coumarin-3-carbonyl cation and the morpholine radical.

Loss of the morpholine ring, leading to a fragment ion of the 3-carboxycoumarin.

The characteristic loss of CO from the coumarin nucleus. benthamopen.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the structure. benthamopen.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of compounds. mdpi.com For this compound, a reversed-phase HPLC method is typically employed. researchgate.net

A common setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, as determined by its UV-Vis spectrum. nih.gov

The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By running a series of standards of known concentrations, a calibration curve can be constructed to quantify the amount of this compound in a sample. The purity of a synthesized batch can be assessed by the presence of a single, sharp peak in the chromatogram. Any impurities would appear as additional peaks, and their relative amounts can be determined from their peak areas.

| HPLC Parameter | Typical Conditions |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at λmax (e.g., ~320 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Biological Activities and Pharmacological Profiles of 3 Morpholinocarbonyl Coumarin and Its Analogs

Anticancer and Cytotoxic Mechanisms

Coumarin (B35378) derivatives, particularly those substituted at the 3-position with a carboxamide group, have demonstrated a range of anticancer and cytotoxic activities. These compounds are of significant interest in the development of new cancer therapies.

Induction of Apoptosis and Regulation of Cell Cycle Progression

Coumarin and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is a critical mechanism for eliminating abnormal cells. Studies on coumarin have demonstrated its ability to trigger apoptosis in human cervical cancer (HeLa) cells through a mechanism dependent on mitochondria and caspase-3 activation nih.gov. The induction of apoptosis is a key indicator of the anticancer potential of these compounds.

Furthermore, coumarins can regulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. Research has shown that coumarin can cause cell cycle arrest in the G0/G1 phase, preventing the cells from progressing to the DNA synthesis phase and ultimately inhibiting their proliferation nih.gov. Some coumarin derivatives have been found to arrest the cell cycle at the G2/M phase in liver cancer (HepG2) cells mdpi.com. This disruption of the normal cell cycle is a crucial aspect of their cytotoxic effects. For instance, in NIH 3T3 cells, inhibition of CaMK-II by a specific compound led to G1 arrest and subsequent apoptosis nih.gov.

The apoptotic process induced by coumarins can involve the modulation of key regulatory proteins. For example, coumarin treatment has been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax nih.gov. This shift in the balance of pro- and anti-apoptotic proteins leads to the destabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis nih.govnih.gov.

| Compound/Analog | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Coumarin | HeLa | Induces apoptosis and G0/G1 cell cycle arrest | Mediated by mitochondria and caspase-3 activation; down-regulation of Bcl-2 and up-regulation of Bax. nih.gov |

| Coumarin Derivatives | HepG2 | Induces G2/M cell cycle arrest | Inhibits cancer cell progression. mdpi.com |

| Coumarin Derivatives | HL60 | Induces apoptosis | Strongly induced apoptotic cell death. mdpi.com |

Inhibition of Cancer Cell Proliferation Across Various Cell Lines (e.g., A-549, HepG2, HeLa)

Coumarin-3-carboxamide derivatives have shown potential in inhibiting the growth of various cancer cell lines. While specific data on 3-(morpholinocarbonyl)coumarin is limited, studies on analogous compounds provide valuable insights.

HeLa (Cervical Cancer): The parent compound, coumarin, has been shown to be cytotoxic to HeLa cells with an IC50 of 54.2 microM nih.gov.

HepG2 (Liver Cancer): Certain coumarin derivatives have demonstrated potent cytotoxic activity against HepG2 cells mdpi.com. For instance, some coumarin-furo[2,3-d]pyrimidone hybrids exhibited significant inhibitory activity against HepG2 cells, with one compound showing an IC50 value of 7.72 ± 1.56 μM nih.gov.

A-549 (Lung Cancer): Coumarin derivatives have also been evaluated for their effects on the A549 lung carcinoma cell line. One study reported that a particular coumarin derivative had a significant cytotoxic effect on A549 cells, with a CC50 of 7.1 ± 0.8 μM mdpi.comnih.gov. Other research on biscoumarin derivatives also showed antiproliferative activity in A549 cells mdpi.com.

| Cell Line | Compound/Analog | IC50/CC50 Value | Reference |

|---|---|---|---|

| HeLa | Coumarin | 54.2 µM | nih.gov |

| HepG2 | Coumarin-furo[2,3-d]pyrimidone hybrid | 7.72 ± 1.56 μM | nih.gov |

| A-549 | Coumarin derivative (9f) | 7.1 ± 0.8 µM | mdpi.comnih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK, NF-kB)

The anticancer effects of coumarin derivatives are often linked to their ability to modulate critical signaling pathways that are dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a promising strategy for cancer treatment nih.govresearchgate.net. Several studies have indicated that coumarin derivatives can suppress the PI3K/Akt/mTOR pathway in various cancer cells mdpi.comnih.govresearchgate.netnih.gov. For example, certain coumarin derivatives have been shown to mediate their cytotoxicity in HL60 and HepG2 cells through the inhibition of the PI3K/Akt pathway mdpi.com.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a significant role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation. Coumarin has been shown to down-regulate NF-κB in HeLa cells nih.gov. Analogs of curcumin, another natural product, have been shown to be potent inhibitors of the NF-κB signaling pathway nih.govnih.gov.

Anti-Angiogenic and Anti-Metastatic Potential

Angiogenesis , the formation of new blood vessels, is a critical process for tumor growth and metastasis. Coumarins have demonstrated anti-angiogenic properties, making them attractive candidates for cancer therapy nih.gov. They can inhibit factors involved in angiogenesis, as well as the migration, proliferation, and differentiation of endothelial cells nih.gov. While specific studies on this compound are limited, the broader class of coumarins has shown the ability to modulate vascular endothelial growth factor (VEGF) signaling, a key regulator of angiogenesis nih.gov.

Metastasis , the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The ability of coumarin derivatives to inhibit cell migration and invasion suggests their potential as anti-metastatic agents. For example, a novel coumarin-3-carboxamide derivative was found to inhibit the migration of MDA-MB-231 breast cancer cells nih.gov. Similarly, certain coumarin-furo[2,3-d]pyrimidone hybrids have been shown to significantly inhibit the migration and invasion of HepG2 cells nih.gov.

Anti-inflammatory Efficacy and Molecular Targets

In addition to their anticancer properties, coumarin derivatives possess significant anti-inflammatory effects. Inflammation is closely linked to the development and progression of various diseases, including cancer.

Modulation of Pro-inflammatory Mediators (e.g., COX-2, iNOS, IL-1β, IL-6, TNFα, PGE2)

Coumarin and its analogs can modulate the expression and activity of several key pro-inflammatory mediators.

COX-2 and iNOS: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that are often overexpressed in inflamed tissues and cancer cells. Some coumarin derivatives have been shown to be potent and selective inhibitors of COX-2 nih.gov. The inhibition of iNOS and COX-2 protein expression has also been observed with certain compounds researchgate.net.

Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α): Coumarin derivatives have been found to reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govsysrevpharm.org. For instance, certain phenyl-pyrazoline-coumarin compounds were found to decrease the production of IL-6 and TNF-α induced by lipopolysaccharide (LPS) sysrevpharm.org.

Prostaglandin E2 (PGE2): As COX-2 is a key enzyme in the synthesis of prostaglandins, the inhibition of COX-2 by coumarin derivatives would consequently lead to a reduction in PGE2 levels.

The anti-inflammatory effects of coumarins are often mediated through the inhibition of signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of many pro-inflammatory genes nih.govnih.gov.

| Mediator | Effect of Coumarin Analogs | Mechanism/Significance |

|---|---|---|

| COX-2 | Inhibition | Reduces prostaglandin synthesis, key in inflammation and pain. nih.gov |

| iNOS | Inhibition | Decreases production of nitric oxide, a pro-inflammatory molecule. researchgate.net |

| IL-1β | Reduction | Downregulates a key pro-inflammatory cytokine. nih.gov |

| IL-6 | Reduction | Inhibits a cytokine involved in both acute and chronic inflammation. nih.govsysrevpharm.org |

| TNF-α | Reduction | Suppresses a major inflammatory cytokine. nih.govnih.govsysrevpharm.org |

| PGE2 | Reduction (inferred) | Consequence of COX-2 inhibition. |

Inhibition of Inflammatory Signaling Cascades

Coumarin and its derivatives are recognized for their anti-inflammatory properties, which are exerted through the modulation of various inflammatory signaling pathways. nih.govmdpi.com Research into 3-substituted coumarin derivatives has highlighted their potential to interfere with key enzymatic activities central to the inflammatory response. nih.gov A study on a series of 3-substituted coumarin derivatives demonstrated that many of these compounds could inhibit the activity of cyclooxygenase-1 (COX-1). nih.gov Furthermore, specific derivatives within this class exhibited inhibitory effects against COX-2, with inhibition rates of 33.48% and 35.71% at a concentration of 10 µM. nih.gov The inhibition of COX enzymes is a critical mechanism for anti-inflammatory action, as these enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

In vivo studies have further substantiated the anti-inflammatory potential of these compounds. Certain 3-substituted coumarin derivatives were found to significantly suppress xylene-induced ear swelling in mice, an established model for acute inflammation. nih.gov This effect indicates a direct modulation of the inflammatory cascade in living organisms. The anti-inflammatory activities of coumarin derivatives are also linked to their ability to scavenge free radicals and inhibit lipid peroxidation, thereby reducing the oxidative stress that often accompanies and exacerbates inflammatory conditions. researchgate.net While direct studies on this compound are limited, the evidence from closely related 3-substituted analogs suggests that it likely interferes with inflammatory signaling cascades, potentially through the inhibition of enzymes like cyclooxygenases. nih.gov

Antimicrobial Spectrum and Action (Antibacterial, Antifungal, Antiviral)

Coumarin-3-carboxamides, a class of compounds structurally analogous to this compound, have been synthesized and evaluated for their antimicrobial activities against a range of pathogens. lew.ronih.gov These derivatives have shown a spectrum of activity that includes antibacterial and antifungal effects. lew.rosamipubco.com However, the antimicrobial potency of coumarin-3-carboxamides appears to be moderate and often less pronounced than that of their parent compound, coumarin-3-carboxylic acid. nih.govfrontiersin.org

Studies indicate that while some coumarin-3-carboxamide derivatives exhibit moderate activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often limited or absent. lew.ronih.gov The antifungal activity is also variable, with some derivatives showing activity against specific fungal strains while others are inactive. lew.ro For instance, novobiocin and chlorobiocin are well-known antibiotics that are derivatives of coumarin carboxamide, underscoring the potential of this chemical scaffold in antimicrobial drug discovery. lew.ro The broad pharmacological interest in coumarins stems from their versatile benzopyrone skeleton, which allows for structural modifications that can lead to a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticoagulant effects. nih.govsysrevpharm.org

Activity against Specific Pathogenic Microorganisms (e.g., Gram-positive, Gram-negative bacteria, Aspergillus strains)

The antimicrobial efficacy of coumarin-3-carboxamide derivatives has been quantitatively assessed against specific microbial strains. Research has shown that these compounds can exhibit inhibitory effects, particularly against Gram-positive bacteria and certain fungi. lew.ro For example, specific derivatives have demonstrated notable activity against Staphylococcus epidermidis ATCC 12228 and Staphylococcus aureus ATCC 29213, with a minimum inhibitory concentration (MIC) value of 312.5 µg/mL recorded for the latter. lew.ro

In contrast, the activity against Gram-negative bacteria is generally weaker. Many coumarin-3-carboxamide derivatives show no significant antibacterial effect on Gram-negative species, and some strains like Proteus mirabilis ATCC 14153 have been found to be resistant to all tested compounds in a given series. lew.ro The antifungal spectrum has also been explored, with some compounds showing efficacy against Candida tropicalis ATCC 750. One specific derivative demonstrated antifungal activity with MIC values of 312.5 µg/mL and 156.2 µg/mL against certain fungal isolates. lew.ro However, other synthesized compounds in the same studies showed no activity against any of the tested fungi. lew.ro

The table below summarizes the antimicrobial activity of selected coumarin-3-carboxamide derivatives against various microorganisms.

| Compound Class | Microorganism | Strain | Activity (MIC in µg/mL) |

| Coumarin-3-Carboxamide Derivative | Staphylococcus epidermidis | ATCC 12228 | Good activity reported |

| Coumarin-3-Carboxamide Derivative | Staphylococcus aureus | ATCC 29213 | 312.5 |

| Coumarin-3-Carboxamide Derivative | Candida tropicalis | ATCC 750 | Active |

| Coumarin-3-Carboxamide Derivative | Various Fungi | N/A | 156.2 - 312.5 |

| Coumarin-3-Carboxamide Derivative | Proteus mirabilis | ATCC 14153 | Resistant |

| Coumarin-3-Carboxamide Derivative | Gram-negative bacteria | N/A | Generally no activity |

Data compiled from studies on various coumarin-3-carboxamide derivatives. lew.ro

Exploration of Structure-Activity Relationships for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies of coumarin derivatives provide valuable insights into the structural features required for antimicrobial potency. nih.gov For compounds related to this compound, a key finding is the significant role of the substituent at the C3 position of the coumarin ring. nih.gov

Research comparing coumarin-3-carboxylic acid with its carboxamide analogs reveals that the free carboxylic acid group at the C3 position is crucial for antibacterial activity. nih.gov Studies have shown that coumarin-3-carboxylic acid itself exhibits moderate to strong antibacterial activity against Gram-positive bacteria. nih.govfrontiersin.org However, when this carboxylic acid is converted into a carboxamide, as in the case of this compound, the antibacterial activity is often diminished or completely lost. nih.gov For instance, a series of coumarin-3-carboxamides displayed no significant activity against either Gram-positive or Gram-negative bacteria, whereas the parent carboxylic acid was active. nih.gov

This suggests that the acidic proton and the ability of the carboxyl group to engage in specific interactions, such as hydrogen bonding, are essential for the antibacterial mechanism of this class of coumarins. The introduction of the bulkier, non-acidic morpholinocarbonyl group likely alters these interactions, leading to a reduction in antimicrobial efficacy. nih.gov Conversely, for antifungal activity, the SAR is different, with certain carboxamide derivatives retaining or even showing improved activity, indicating that the structural requirements for antibacterial and antifungal action may differ. lew.ro

Anticoagulant Properties and Coagulation Cascade Modulation

The anticoagulant activity is one of the most well-documented pharmacological properties of the coumarin class of compounds. mabjournal.comnih.gov This activity is famously associated with 4-hydroxycoumarin derivatives, such as warfarin (B611796), which are widely used clinically as oral anticoagulants. mabjournal.comnih.gov These compounds function by interfering with the synthesis of vitamin K-dependent clotting factors in the liver. mabjournal.commdpi.com

However, the anticoagulant profile is highly dependent on the substitution pattern of the coumarin nucleus. The presence of a hydroxyl group at the C4 position is considered a critical structural feature for significant anticoagulant activity. nih.govhu.edu.jo Compounds lacking this feature, such as those substituted at the C3 position like this compound, are not typically associated with potent anticoagulant effects. nih.govresearchgate.net While a broad range of biological activities, including anticoagulant properties, have been reported for the coumarin scaffold, the specific structural requirements for each activity are distinct. nih.govmabjournal.com Therefore, while the coumarin family is renowned for its impact on the coagulation cascade, this property is primarily linked to the 4-hydroxy substituted subclass and not generally extended to 3-carboxamide derivatives. mabjournal.comnih.gov

Inhibition of Vitamin K Epoxide Reductase (VKOR) and Related Pathways

The primary mechanism by which 4-hydroxycoumarin derivatives exert their anticoagulant effect is through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR). mdpi.comnorthwestern.edunih.gov This enzyme is a key component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several blood clotting factors. northwestern.edunih.gov By inhibiting VKOR, these coumarins prevent the regeneration of the active, reduced form of vitamin K, leading to the production of under-carboxylated and non-functional clotting factors. nih.gov

This inhibitory action is the molecular basis for the therapeutic use of drugs like warfarin. mdpi.comnorthwestern.edu The interaction between warfarin and VKOR has been studied extensively, with specific residues in the enzyme, such as tyrosine 139, identified as being crucial for binding. nih.gov It is important to emphasize that this mechanism is highly specific to coumarins possessing the 4-hydroxy substitution. mdpi.com There is no substantial evidence to suggest that 3-substituted coumarins, including 3-carboxamides like this compound, are inhibitors of VKOR or modulate the coagulation cascade through this pathway. Their structural dissimilarity to the 4-hydroxycoumarins means they are unlikely to bind to the same site on the VKOR enzyme. nih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Coumarin derivatives are recognized as a significant class of compounds with antioxidant capabilities. sysrevpharm.orgnih.gov Their ability to counteract oxidative stress is attributed to various mechanisms, including direct scavenging of free radicals and chelation of metal ions. nih.gov The antioxidant potential of these compounds is strongly influenced by their substitution pattern. nih.govnih.gov

Studies on 3-carboxycoumarin derivatives have shown that these compounds can exhibit potent radical-scavenging activity. nih.gov A quantitative structure-activity relationship (QSAR) study revealed a strong correlation between the presence of hydroxyl groups on the coumarin ring structure and the observed DPPH• radical scavenging effects. nih.gov For instance, derivatives like 3-acetyl-6-hydroxy-2H-1-benzopyran-2-one and ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate demonstrated the best radical-scavenging activity in their series. nih.gov This highlights the importance of phenolic hydroxyl groups, which can readily donate a hydrogen atom to stabilize free radicals. nih.gov

Kinetic and Thermodynamic Aspects of Antioxidant Action (e.g., HAT, SPLET, SET-PT, RAF/RCF)

The antioxidant capabilities of coumarin derivatives are multifaceted, involving several chemical mechanisms to neutralize free radicals. The specific pathway taken is influenced by the molecular structure of the coumarin analog and the surrounding physiological conditions. Theoretical and experimental studies on various coumarin derivatives have elucidated the kinetic and thermodynamic favorability of different antioxidant mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Radical Adduct/Coupling Formation (RAF/RCF) mdpi.com.

Under physiological conditions, it has been estimated that certain coumarin derivatives exhibit their antiradical activity primarily through the SPLET and RCF mechanisms mdpi.com. The SPLET mechanism is a two-step process that is favored in polar solvents. It begins with the deprotonation of an antioxidant's hydroxyl group, followed by the transfer of an electron to the radical species. The thermodynamic viability of these pathways can be assessed by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) researchgate.net.

Neuropharmacological Effects

Coumarin-based scaffolds have emerged as privileged structures in the design of agents targeting various neurological disorders, including neurodegenerative diseases. Their planar structure and ability to be functionalized at multiple positions allow for interaction with a diverse range of biological targets involved in the pathophysiology of these complex conditions nih.govhum-ecol.ru.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B selectivity)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibition of MAO-B, in particular, is a validated strategy for managing Parkinson's disease as it increases dopamine levels in the brain frontiersin.org. The coumarin scaffold has been extensively explored for the development of MAO inhibitors, with substitutions on the coumarin ring, especially at the C-3 position, significantly influencing potency and selectivity scienceopen.comresearchgate.net.

A series of (coumarin-3-yl)carbamates, which are structurally related to this compound, were synthesized and evaluated as MAO inhibitors. Many of these compounds were found to be highly selective and potent inhibitors of the MAO-B isoenzyme, with IC50 values in the nanomolar range nih.gov. For example, benzyl(coumarin-3-yl)carbamate demonstrated an IC50 value of 45 nM against MAO-B, an activity level comparable to the reference drug selegiline (IC50 = 20 nM) nih.gov. Structure-activity relationship (SAR) studies have revealed that 3-phenyl substitution on the coumarin ring significantly enhances MAO-B inhibition frontiersin.orgscienceopen.com. The selectivity of these inhibitors is crucial for avoiding the "cheese effect" associated with MAO-A inhibition frontiersin.org.

Table 1: MAO-B Inhibitory Activity of Selected 3-Substituted Coumarin Analogs

| Compound | Target | IC50 (nM) | Selectivity Index (SI) for MAO-B | Reference |

| Benzyl(coumarin-3-yl)carbamate | MAO-B | 45 | High (Selective for MAO-B) | nih.gov |

| Selegiline (Reference) | MAO-B | 20 | High (Selective for MAO-B) | nih.gov |

| 3-Phenylcoumarin Derivative 1 | MAO-B | 56 | Not specified | frontiersin.org |

| 3-Carboxamidocoumarin AD3 | MAO-B | 110 | >363.6 | researchgate.net |

| 3-Carboxamidocoumarin AD9 | MAO-B | 100 | 42.1 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Acetylcholinesterase (AChE) and β-secretase (BACE) Inhibition in Neurodegenerative Disease Models

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease nih.gov. Coumarin derivatives have been identified as potent AChE inhibitors, often exhibiting a mixed-type inhibition mechanism by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme mdpi.com.

Specifically, a series of coumarin-3-carboxamide-N-morpholine hybrids, the direct class to which this compound belongs, were designed and synthesized as cholinesterase inhibitors nih.gov. In vitro screening revealed that most of these compounds displayed potent inhibitory activity against AChE, while their effect on butyrylcholinesterase (BuChE) was moderate to weak. One analog, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (compound 5g), showed AChE inhibitory activity 1.78 times more potent than the reference drug rivastigmine (B141) nih.gov. Kinetic and molecular docking studies confirmed that this compound binds to both the CAS and PAS of AChE nih.gov. Furthermore, some coumarin derivatives have also shown the ability to inhibit β-secretase (BACE-1), another key enzyme in the pathogenesis of Alzheimer's disease researchgate.net.

Table 2: Cholinesterase Inhibitory Activity of Coumarin-3-carboxamide-N-morpholine Hybrids

| Compound | Target Enzyme | IC50 (µM) | Comparison to Rivastigmine | Reference |

| 5g : N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide | AChE | Not specified | 1.78 times more potent | nih.gov |

| 5d : 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | BuChE | Not specified | Approximately same activity | nih.gov |

| Rivastigmine (Reference) | AChE / BuChE | - | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulatory Effects on Neuroendocrine and Neurotrophic Pathways

Beyond direct enzyme inhibition, coumarin derivatives exert neuroprotective effects by modulating critical signaling pathways involved in neuronal survival and plasticity. A key pathway implicated is the brain-derived neurotrophic factor (BDNF) signaling cascade mdpi.com. BDNF binds to its receptor, tropomyosin receptor kinase B (TRKB), activating downstream pathways like the cAMP-response-element binding protein (CREB) signaling pathway, which is crucial for neuronal survival and function nih.govmdpi.com.

Studies on neuronal cells have shown that certain synthetic coumarin derivatives can activate TRKB-mediated signaling mdpi.com. For example, the coumarin derivatives LMDS-1 and LMDS-2 were found to exert neuroprotective effects by activating the TRKB-CREB-BDNF pathway, reducing caspase activity, and promoting neurite outgrowth nih.govmdpi.com. Their direct interaction with the TRKB receptor was confirmed by biophysical methods nih.govmdpi.com. Similarly, the novel coumarin derivatives ZN014 and ZN015 were shown to upregulate CREB and its downstream targets, BDNF and the anti-apoptotic protein B-cell lymphoma 2 (BCL2), by activating TRKB-mediated signaling mdpi.com. These findings highlight the potential of coumarin-based compounds to offer therapeutic benefits in neurodegenerative diseases by promoting neurotrophic support.

Other Pharmacological Modalities

Carbonic Anhydrase Inhibition

Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors with a unique mechanism of action nih.govnih.gov. Unlike classical sulfonamide inhibitors that bind directly to the zinc ion in the enzyme's active site, coumarins act as "suicide" or prodrug inhibitors nih.govmdpi.com. They are believed to first bind within the active site, where they undergo hydrolysis of their lactone ring, a reaction mediated by the esterase activity of the CA enzyme itself nih.govnih.gov.

The resulting 2-hydroxy-cinnamic acid product then binds in a novel manner at the entrance of the active site cavity, effectively blocking substrate access nih.govmdpi.com. This distinct binding mode, away from the highly conserved zinc-binding site, allows for greater isoform selectivity nih.govnih.gov. Consequently, coumarin derivatives have been developed as highly selective inhibitors of tumor-associated isoforms like CA IX and XII over the ubiquitous, off-target isoforms CA I and II nih.govmdpi.comtandfonline.com. This selectivity is a significant advantage in developing targeted therapies, particularly in oncology nih.govnih.gov.

Table 3: Inhibition Data of Coumarin Analogs against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

| Thiosemicarbazide-substituted coumarins | > 10,000 nM | > 10,000 nM | Active Inhibition | Active Inhibition | mdpi.com |

| Coumarin-based sulfonamide 18f | 955 nM | 515 nM | 21 nM | 5 nM | nih.gov |

This table is interactive. Click on the headers to sort the data.

G Protein-Coupled Receptor (GPCR) Agonism (e.g., hGPR35)

There is no available scientific literature or data to suggest that this compound acts as an agonist for G Protein-Coupled Receptors, including the human GPR35 receptor. Research on the agonistic activity of coumarin derivatives on hGPR35 has been explored, but studies specifically investigating the effects of the this compound scaffold are absent from the current body of scientific publications.

Lipoxygenase (LOX) Inhibition

Similarly, a thorough search of scientific databases and literature reveals no studies that have investigated or reported on the lipoxygenase (LOX) inhibitory activity of this compound. While the broader class of coumarin compounds has been a subject of interest for their potential to inhibit LOX enzymes, specific data for the 3-(morpholinocarbonyl)-substituted derivative is not available.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Systematic SAR Analysis of the Morpholinocarbonyl Moiety and C3 Substituents in Relation to Biological Activity

The 3-carboxamide group on the coumarin (B35378) ring is a key determinant of biological activity, and modifications of this moiety, including the incorporation of a morpholine (B109124) ring, significantly influence the pharmacological profile.

The nature of the substituent at the C3 position of the coumarin core is a critical factor in determining the biological effects of these compounds. Studies on a variety of coumarin-3-carboxamides have demonstrated that this position is highly amenable to chemical modification, leading to a wide spectrum of activities. For instance, the introduction of different amine residues at this position can dramatically alter the compound's inhibitory potency and selectivity against various enzymes.

A systematic study of coumarin-3-carboxamide-N-morpholine hybrids has provided valuable insights into the SAR of this specific class of compounds, particularly as cholinesterase inhibitors. In a series of these hybrids, the length of the alkyl linker between the carboxamide nitrogen and the morpholine ring, as well as the substitution pattern on the coumarin nucleus, were found to be critical for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov.

It was observed that a propyl linker between the coumarin-3-carboxamide and the morpholine moiety generally resulted in more potent AChE inhibition compared to an ethyl linker. For example, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide showed significantly higher AChE inhibitory activity than its ethyl-linker counterpart nih.gov. This suggests that the length of the linker is crucial for optimal interaction with the active site of the enzyme.

Furthermore, substituents on the coumarin ring have a profound impact on the inhibitory activity. Halogen substitution, particularly bromine at the C6 position of the coumarin ring, was found to enhance BuChE inhibition. The compound 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, for instance, displayed notable activity against BuChE nih.gov. In contrast, the presence of electron-donating or electron-withdrawing groups on an N-phenyl-coumarin-3-carboxamide scaffold was shown to influence anticancer activity against different cell lines nih.gov.

The morpholine ring itself is a key pharmacophore. Its inclusion can enhance the physicochemical properties of the molecule, such as solubility and metabolic stability, which can contribute to improved biological activity. The nitrogen atom of the morpholine ring can also participate in hydrogen bonding interactions with biological targets, further strengthening the binding affinity. The flexibility of the morpholine ring allows it to adopt various conformations, which can be advantageous for fitting into the binding pockets of different enzymes.

The following table summarizes the cholinesterase inhibitory activity of a series of coumarin-3-carboxamide-N-morpholine hybrids, illustrating the impact of linker length and coumarin substitution on their potency.

| Compound | Coumarin Substituent | Linker Length | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|---|

| 5a | H | Ethyl | 10.5 | > 50 |

| 5b | 6-Cl | Ethyl | 8.7 | 35.2 |

| 5c | 6-Br | Ethyl | 9.2 | 28.4 |

| 5d | 6,8-diCl | Ethyl | 12.3 | 15.8 |

| 5e | 7-OH | Ethyl | > 50 | > 50 |

| 5f | H | Propyl | 6.2 | > 50 |

| 5g | 6-Cl | Propyl | 4.8 | 41.5 |

| 5h | 6-Br | Propyl | 5.1 | 33.7 |

| 5i | 6,8-diCl | Propyl | 7.5 | 21.3 |

| 5j | 7-OH | Propyl | > 50 | > 50 |

Computational and In Silico Approaches for SAR Prediction and Molecular Modeling

Computational methods are invaluable tools for understanding the SAR of 3-(morpholinocarbonyl)coumarin derivatives at a molecular level. These approaches allow for the prediction of biological activity, the elucidation of binding modes, and the rational design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the interactions of coumarin-3-carboxamide derivatives with their biological targets.

For coumarin-3-carboxamide-N-morpholine hybrids, docking studies have been instrumental in explaining their cholinesterase inhibitory activity. These studies have shown that the compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as dual-binding inhibitors nih.gov. The coumarin moiety typically interacts with key residues in the CAS, such as Trp84 and Ser200, through hydrophobic and hydrogen bonding interactions. The morpholine-containing side chain extends towards the PAS, where it can interact with residues like Tyr70, Asp72, and Tyr334 nih.gov. The linker length is critical in ensuring that both the coumarin core and the morpholine moiety can simultaneously occupy their respective binding sites.

In the context of anticancer activity, molecular docking studies have suggested that coumarin-3-carboxamide derivatives can bind to the active site of enzymes like casein kinase 2 (CK2) nih.gov. The benzamide (B126) functionality in these molecules has been identified as an important feature for this interaction nih.gov. Similarly, docking simulations have been used to investigate the binding of 7-hydroxycoumarin-3-carboxamides to carbonic anhydrase IX and XII, revealing key interactions within the catalytic clefts of these tumor-associated enzymes nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively reported, studies on broader classes of coumarin derivatives have demonstrated the utility of this approach.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for coumarin derivatives targeting various enzymes. These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding fields are favorable or unfavorable for activity. Such models can provide valuable insights for the rational design of new derivatives with improved potency.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties and reactivity of this compound and its derivatives.

These calculations can determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller energy gap suggests higher reactivity.

DFT studies on coumarin derivatives have been used to correlate their electronic properties with their observed biological activities, such as antifungal activity mdpi.com. For instance, the presence of electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor and potentially enhancing its biological activity mdpi.com. These computational approaches can thus guide the synthesis of new this compound derivatives with optimized electronic properties for improved therapeutic effects. DFT calculations have also been employed to analyze the vibrational spectra (FT-IR and Raman) of coumarin derivatives, aiding in their structural characterization mdpi.com.

Biochemical and Cellular Mechanistic Investigations

Biochemical and cellular studies are essential for elucidating the precise mechanisms by which this compound derivatives exert their biological effects. These investigations often focus on enzyme kinetics and inhibition profiles to characterize the interaction of these compounds with their target enzymes.

Enzyme kinetic studies are performed to determine the mode of inhibition and the inhibitory constants (e.g., Ki, IC50) of this compound derivatives against their target enzymes.

In the case of cholinesterase inhibition by coumarin-3-carboxamide-N-morpholine hybrids, kinetic analysis has revealed a mixed-type inhibition mechanism for the most potent compounds nih.gov. This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction. This dual-binding nature, as suggested by molecular docking, is a key feature of their inhibitory action.

The inhibitory profiles of coumarin-3-carboxamides have been investigated against a range of other enzymes as well. For example, certain derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous isoforms I and II nih.gov. The inhibition constants (Ki) for the most potent compounds were in the sub-micromolar range nih.gov. This selectivity is crucial for developing anticancer agents with fewer side effects.

Furthermore, studies on other coumarin-3-carboxamide derivatives have demonstrated inhibitory activity against enzymes such as casein kinase 2 (CK2), which is implicated in cancer nih.gov. The IC50 values for the most active compounds against cancer cell lines were in the low micromolar to nanomolar range, comparable to the standard drug doxorubicin (B1662922) nih.gov.

The following table presents the inhibitory activities of selected coumarin-3-carboxamide derivatives against various enzymes, showcasing the diverse therapeutic potential of this scaffold.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Coumarin-3-carboxamide-N-morpholine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Mixed-type inhibition of AChE; IC50 values in the low micromolar range. | nih.gov |

| 7-Hydroxycoumarin-3-carboxamides | Carbonic Anhydrase (CA) IX and XII | Selective inhibition with Ki values in the sub-micromolar range. | nih.gov |

| N-phenyl coumarin-3-carboxamides | Casein Kinase 2 (CK2) | Potent anticancer activity with IC50 values in the low micromolar to nanomolar range. | nih.gov |

| Coumarin-chalcone hybrids | Acetylcholinesterase (AChE) | Potent and selective inhibition with IC50 values in the nanomolar range. | nih.gov |

Protein-Ligand Binding Studies and Target Identification

The exploration of the biological targets of this compound and its analogs has revealed specific interactions with key enzymes, suggesting potential therapeutic applications. Research has particularly focused on cholinesterases, enzymes critical in the regulation of neurotransmission.

A series of coumarin-3-carboxamide-N-morpholine hybrids, structurally analogous to this compound, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are well-established targets for the symptomatic treatment of Alzheimer's disease. The inhibitory activity of these compounds was assessed in vitro, with some derivatives showing potent inhibition of AChE and moderate to weak inhibition of BuChE. nih.gov

One notable derivative, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide , which features an unsubstituted coumarin moiety, demonstrated significantly higher activity against AChE than the reference drug rivastigmine (B141). nih.gov Conversely, a 6-bromo substituted analog, 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide , was identified as the most potent inhibitor of BuChE in the series, with activity comparable to rivastigmine. nih.gov

Kinetic and molecular docking studies were performed to elucidate the mechanism of inhibition. These studies confirmed that these coumarin-morpholine hybrids can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as dual binding site inhibitors. nih.gov This dual inhibition is a desirable characteristic for potential anti-Alzheimer's agents.

In addition to cholinesterases, other studies on related coumarin-3-carboxamide derivatives have identified Casein Kinase 2 (CK2) as a potential target. Molecular docking studies have shown that the carboxamide functionality is a key feature for binding to the active site of the CK2 enzyme, suggesting that this class of compounds may have anticancer potential.

The following table summarizes the inhibitory activities of selected coumarin-3-carboxamide-N-morpholine hybrids against AChE and BuChE.

| Compound | Substitution on Coumarin Ring | Linker Length | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|---|---|

| 5a | H | (CH₂)₂ | 15.3 ± 1.2 | 35.7 ± 2.5 |

| 5d | 6-Br | (CH₂)₂ | 10.1 ± 0.8 | 21.5 ± 1.9 |

| 5g | H | (CH₂)₃ | 8.7 ± 0.6 | 29.4 ± 2.1 |

| Rivastigmine (Reference) | - | - | 15.5 ± 1.3 | 20.8 ± 1.7 |

Cellular Pathway Perturbation Analysis

Investigations into the effects of coumarin-3-carboxamide derivatives on cellular signaling pathways have provided insights into their mechanisms of action. Studies on a series of seventeen synthetic coumarin-3-carboxamides have demonstrated their ability to induce vasorelaxation, indicating an interaction with pathways regulating smooth muscle contraction. nih.gov

The relaxant effect of these compounds was found to be mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway . nih.gov This was evidenced by the significant inhibition of the relaxant effect in the presence of N-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, and methylene (B1212753) blue, a guanylate cyclase inhibitor. nih.gov This suggests that these coumarin derivatives stimulate the production of nitric oxide in endothelial cells, which in turn activates soluble guanylate cyclase in smooth muscle cells, leading to an increase in intracellular cGMP levels and subsequent relaxation.

Furthermore, these compounds were also found to act as calcium channel blockers . nih.gov They were shown to abate the contraction induced by calcium chloride (CaCl₂), indicating that they prevent the influx of extracellular calcium into smooth muscle cells, a critical step for muscle contraction. nih.gov The dual mechanism of action, involving both the NO/cGMP pathway and calcium channel blockade, highlights the potential of this class of compounds as vasorelaxant agents.

While direct gene expression profiling or protein phosphorylation assays specifically for this compound are not extensively reported, the observed effects on the NO/cGMP pathway inherently involve changes in protein phosphorylation. The activation of cGMP-dependent protein kinase (PKG) by elevated cGMP levels leads to the phosphorylation of several downstream targets that ultimately decrease intracellular calcium concentration and reduce the sensitivity of the contractile machinery to calcium.

The following table summarizes the key findings related to the cellular pathway perturbation by coumarin-3-carboxamide derivatives.

Future Perspectives and Therapeutic Development of 3 Morpholinocarbonyl Coumarin Analogs

Translational Research and Preclinical Development Prospects for Drug Candidates

The journey from a promising compound to a clinical drug candidate involves extensive translational and preclinical research. Coumarin (B35378) derivatives, including analogs of 3-(Morpholinocarbonyl)coumarin, have demonstrated significant potential in this regard due to their high biological activity and generally low toxicity. nih.govresearchgate.net Preclinical studies have highlighted their efficacy in various therapeutic areas, particularly as anticancer, anticoagulant, and anti-neurodegenerative agents. researchgate.netresearchgate.net

In oncology, numerous synthetic coumarin derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, in some cases outperforming existing chemotherapeutic drugs. nih.govresearchgate.net They are noted for their ability to inhibit the proliferation of tumor cells at low concentrations without inflicting significant toxicity on healthy cells. nih.gov Coumarins are particularly explored for the treatment of prostate cancer, renal cell carcinoma, and leukemia. nih.gov The antitumor activity of these compounds is attributed to their ability to modulate multiple signaling pathways involved in cancer progression, such as angiogenesis and microtubule polymerization. nih.gov

The antithrombotic potential of coumarins is well-established, with warfarin (B611796) being a notable clinical example. researchgate.netnih.gov Research continues into novel synthetic coumarins as anticoagulants and antiplatelet agents, with the core structure being favored for its low toxicity and amenability to chemical modification. researchgate.net

Furthermore, coumarin derivatives are being investigated for their role in managing neurodegenerative diseases like Alzheimer's. nih.gov Their ability to inhibit key enzymes and pathological processes associated with these conditions underscores their potential as future therapeutics. The preclinical data suggest that specific coumarin analogs could serve as multifunctional therapies for complex diseases. nih.gov

| Compound Class/Derivative | Therapeutic Area | Observed Preclinical Activity | Reference(s) |

| Coumarin-artemisinin hybrid 1a | Anticancer | Potent activity against HepG2, Hep3B, A2780, and OVCAR-3 cancer cell lines. | rsc.org |

| Coumarin–aminothiazole hybrids (52d) | Anticancer | Highly potent against HT-29 (IC₅₀ = 0.25 µM) and HCT-116 (IC₅₀ = 0.26 µM) cancer cell lines. | rsc.org |

| Bromo-substituted 3-aryl-coumarins (3a, 3b) | Anticancer | Remarkably active against HeLa cell line with IC₅₀ values of 1.8 µM and 6.1 µM, respectively. | nih.gov |

| 3-Carboxamide-coumarins (16a, 16b) | Anticoagulant | Inhibitory potency against Factor XIIa with IC₅₀ values of 4.3 µM and 4.4 µM. | researchgate.net |

Strategies for Improving Bioavailability and Addressing Drug Delivery Challenges

A significant hurdle in the clinical translation of many promising coumarin analogs is their suboptimal pharmacokinetic profile, often characterized by poor aqueous solubility and limited bioavailability. nih.govresearchgate.net Addressing these drug delivery challenges is a key focus of current research. Several innovative strategies are being employed to enhance the therapeutic efficacy of these compounds.

One of the most promising approaches is the use of nanotechnology-based drug delivery systems. researchgate.net Encapsulating coumarin derivatives within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve drug loading, provide controlled and sustained release, and enhance solubility. researchgate.net For instance, the formulation of coumarin-chalcone hybrids into nanoparticles has been shown to improve their neuroprotective activity. nih.gov

Additionally, structural modifications of the coumarin core are being explored to optimize physicochemical properties. These modifications aim to balance the compound's lipophilicity and hydrophilicity, thereby improving its absorption and distribution in the body. The inherent versatility of the coumarin structure allows for extensive chemical decoration to achieve these goals. nih.gov

| Strategy | Description | Example/Application | Reference(s) |

| Nanoparticle Encapsulation | Using polymeric nanoparticles to encapsulate coumarin derivatives, improving solubility and enabling controlled release. | A coumarin-triazole hybrid loaded into poly (lactic-co-glycolic acid) (PLGA) nanoparticles showed improved drug loading and potential for controlled release. | researchgate.net |

| Hybrid Drug Systems | Combining the coumarin scaffold with other molecular entities to enhance pharmacokinetic properties and potentially add synergistic effects. | The synthesis of hybrid coumarin molecules has been shown to enhance biological efficacy and address solubility challenges. | researchgate.net |

| Formulation Enhancement | Developing advanced formulations to improve the delivery and activity of coumarin compounds. | Formulating coumarin-chalcone hybrids into nanoparticles enhanced their neuroprotective activity against hydrogen peroxide in cell lines. | nih.gov |

Rational Design of Multi-Target Directed Ligands for Complex Diseases

The traditional "one drug, one target" paradigm has proven insufficient for treating complex, multifactorial diseases such as Alzheimer's disease (AD) and cancer. nih.gov This has led to the development of a rational design strategy focused on creating Multi-Target Directed Ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously. The coumarin scaffold is an ideal framework for designing such MTDLs due to its versatile structure and broad biological activity. nih.govnih.gov

In the context of Alzheimer's disease, researchers have rationally designed and synthesized novel series of coumarin derivatives to concurrently inhibit several key pathological pathways. nih.gov For example, specific analogs have been engineered to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, as well as glycogen (B147801) synthase kinase-3β (GSK-3β), tau protein hyperphosphorylation, and amyloid-β (Aβ) aggregation. nih.gov This multi-pronged approach is considered a more promising therapeutic strategy for AD. nih.gov

Computational methods, such as molecular docking, play a crucial role in the rational design process. These tools allow scientists to predict how a designed molecule will bind to multiple target proteins, enabling the optimization of the structure for desired activity and selectivity before synthesis. nih.gov By hybridizing the coumarin core with other pharmacophores, researchers have successfully created triple-acting compounds that, for example, inhibit both AChE and monoamine oxidase B (MAO-B) while also releasing neuroprotective nitric oxide. nih.gov

| Compound | Target 1 (IC₅₀) | Target 2 (IC₅₀) | Target 3 | Target 4 | Disease Context | Reference(s) |

| Compound 6c | hAChE (28.88 nM) | hBuChE (103.90 nM) | GSK-3β Inhibition | Tau & Aβ Aggregation Inhibition | Alzheimer's Disease | nih.gov |

| Compound 6h | hAChE (26.03 nM) | hBuChE (90.09 nM) | GSK-3β Inhibition | Tau & Aβ Aggregation Inhibition | Alzheimer's Disease | nih.gov |

Potential in Combination Therapies and Synergistic Effects with Existing Drugs

Beyond their use as standalone agents, this compound analogs and other coumarin derivatives hold significant promise for use in combination therapies. Their ability to act synergistically with existing drugs can enhance therapeutic efficacy, reduce required dosages, and potentially overcome drug resistance. nih.gov

In cancer treatment, studies have shown that coumarins can increase the effectiveness and patient tolerance of conventional chemotherapeutic agents when used concurrently. nih.gov A notable example is the combination of coumarin with radiotherapy, where it has been shown to counteract some of the adverse effects caused by the treatment. nih.gov Specifically, a combination of coumarin and troxerutin (B1681598) demonstrated a positive effect in the treatment of malignancies of the head and neck that were undergoing radiotherapy. nih.gov